N-Succinimidyloxycarbonylethyl Methanethiosulfonate
Overview
Description
N-Succinimidyloxycarbonylethyl Methanethiosulfonate is a heterobifunctional and sulfhydryl-reactive crosslinker. It is widely used in biochemical research for its ability to form stable linkages between molecules, particularly proteins. The compound has a molecular formula of C8H11NO6S2 and a molecular weight of 281.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinimidyloxycarbonylethyl Methanethiosulfonate is synthesized through a multi-step process involving the reaction of succinimide with methanethiosulfonate. The reaction typically involves the use of solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate. The compound is purified through techniques such as thin-layer chromatography to achieve a purity of 97% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyloxycarbonylethyl Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with sulfhydryl groups to form stable thioether linkages.
Oxidation and Reduction Reactions: The methanethiosulfonate group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Solvents: Chloroform, dimethyl sulfoxide, and ethyl acetate are commonly used.
Reagents: Sulfhydryl-containing compounds are typical reactants.
Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products
Scientific Research Applications
N-Succinimidyloxycarbonylethyl Methanethiosulfonate is extensively used in scientific research, particularly in:
Chemistry: As a crosslinker in the synthesis of complex molecules.
Biology: For protein-protein and protein-DNA crosslinking studies.
Medicine: In the development of targeted drug delivery systems.
Industry: In the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects by reacting with sulfhydryl groups on proteins or other molecules, forming stable thioether linkages. This crosslinking ability is essential for studying molecular interactions and creating stable complexes. The primary molecular targets are sulfhydryl-containing compounds, and the pathways involved include substitution reactions leading to thioether bond formation .
Comparison with Similar Compounds
Similar Compounds
- N-Succinimidyl 3-(2-pyridyldithio)propionate
- N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate
- N-Succinimidyl 6-maleimidocaproate
Uniqueness
N-Succinimidyloxycarbonylethyl Methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable thioether linkages. This makes it particularly valuable in applications requiring stable and specific crosslinking .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methylsulfonylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6S2/c1-17(13,14)16-5-4-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPQUPMCCSLZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404344 | |
Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385399-11-1 | |
Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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